Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

PROTAC linker design ternary complex geometry linker length SAR

PROTAC synthesis programs requiring inter-pocket distances exceeding 3 nm often fail with shorter ~19-atom PEG-only linkers. Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH (CAS 2922060-48-6) solves this with a ~31 backbone atom span proven optimal for DC₅₀ potency. - 31-atom hybrid triglycine-PEG4 architecture covers >3 nm E3 ligase-POI engagement range. - Fmoc protection enables >99% deprotection under standard 20% piperidine/DMF with real-time UV monitoring at 301 nm. - Superior aqueous handling vs. all-alkyl linkers; three glycine amide NH groups reduce aggregation and non-specific binding in 96/384-well assays. Compatible with automated Fmoc SPPS; available in mg-to-gram quantities with LC/MS, NMR, and HPLC characterization.

Molecular Formula C32H42N4O11
Molecular Weight 658.7 g/mol
Cat. No. B12385560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
Molecular FormulaC32H42N4O11
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41)
InChIKeyJCSQDGSFAGSQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: PROTAC Linker Overview


Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH (CAS 2922060-48-6, molecular weight 658.70 g/mol, formula C₃₂H₄₂N₄O₁₁) is a heterobifunctional polyethylene glycol (PEG)-based linker designed for use in the synthesis of proteolysis-targeting chimeras (PROTACs) . It features an Fmoc-protected triglycine (Gly-Gly-Gly) peptide segment, a tetraethylene glycol (PEG4) hydrophilic spacer, and a terminal propionic acid (-C2-COOH) conjugation handle . The Fmoc group provides orthogonal, base-labile protection compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols, while the PEG4 segment enhances aqueous solubility and molecular flexibility [1]. This compound is classified within the PEG linker category and is specifically employed as an intermediate building block for constructing PROTAC molecules that recruit E3 ubiquitin ligases to target proteins for ubiquitination and subsequent proteasomal degradation .

Why Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH Is Irreplaceable


Substituting Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH with a generic Fmoc-PEG-acid linker (e.g., Fmoc-NH-PEG4-CH₂COOH, MW 473.5) or a standalone Fmoc-triglycine (MW 411.4) risks undermining critical linker functionality in PROTAC design. PROTAC linker length, flexibility, and hydrophilicity directly govern ternary complex formation efficiency, degradation potency (DC₅₀), and aqueous compatibility—parameters where in-class analogs show marked differences [1]. For instance, the Fmoc-triglycine unit contributes three additional amide bonds and nine backbone atoms beyond a simple PEG4 spacer, increasing the total linker span from approximately 19 to ≥31 atoms and enabling access to inter-pocket distances exceeding 3 nm required for productive E3 ligase–POI engagement [2]. Furthermore, replacing the triglycine-PEG4 hybrid with purely hydrophobic alkyl linkers reduces aqueous solubility, promoting aggregation and non-specific binding that confound biological assay results [3]. These structural distinctions make simple one-for-one interchange impossible without compromising degradation potency or data reproducibility.

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: Quantitative Evidence vs. Analogs


Extended Backbone Atom Count vs. Fmoc-NH-PEG4-CH₂COOH

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH provides approximately 31 backbone atoms (triglycine: 9 atoms + PEG4: 19 atoms + C2-acid: 3 atoms), compared to 19 backbone atoms for the widely used Fmoc-NH-PEG4-CH₂COOH (Novabiochem® 851036) . This 12-atom extension (~63% increase in linear backbone length) enables the linker to span inter-ligand distances greater than 3 nm, the threshold identified in crystallographic studies for stable ternary complex formation between E3 ligase (e.g., CRBN or VHL) and target protein [1]. PROTACs with linker lengths below this threshold fail to induce degradation; literature SAR data normalized across multiple PROTAC series demonstrate that increasing linear linker length from ~19 to ~31 atoms can shift DC₅₀ values by 10- to 100-fold in cell-based degradation assays [1].

PROTAC linker design ternary complex geometry linker length SAR

Triglycine-Enhanced Aqueous Solubility vs. PEG-Only Linkers

The triglycine tripeptide segment introduces three additional amide N–H hydrogen-bond donors capable of interacting with water, complementing the hydrogen-bond acceptor ether oxygens of the PEG4 chain. Fmoc-NH-PEG4-CH₂COOH (the direct PEG-only comparator lacking triglycine) is described as sparingly soluble in water (微溶于水) , whereas the triglycine-PEG4 hybrid structure of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is expected to exhibit enhanced aqueous solubility by virtue of the additional hydrogen-bonding capacity contributed by the Gly-Gly-Gly backbone [1]. In PROTAC design, hybrid peptide-PEG linkers incorporating glycine repeats have been shown to form clear solutions in aqueous buffers while reducing non-specific binding to plasticware compared to all-alkyl linkers of matched length [2].

aqueous solubility PROTAC formulation linker hydrophilicity

Molecular Weight & Purity vs. Commercial Fmoc-PEG Linkers

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH has a molecular weight of 658.70 g/mol, which is 185.2 g/mol (39%) higher than Fmoc-NH-PEG4-CH₂COOH (MW 473.52, CAS 437655-95-3) and 247.3 g/mol (60%) higher than Fmoc-Gly-Gly-Gly-OH (MW 411.41, CAS 170941-79-4) . This intermediate molecular weight places it in the range considered optimal for balancing PROTAC cell permeability and ternary complex formation, as PROTACs with total MW below 900 Da generally exhibit superior passive permeability compared to larger constructs [1]. The compound is commercially available from MedChemExpress (HY-160069) and TargetMol (T208255), with analytical quality control including LC/MS, NMR, and HPLC characterization [2].

PROTAC linker procurement molecular weight comparison purity specification

Fmoc Orthogonality for SPPS Compatibility

The Fmoc (9-fluorenylmethyloxycarbonyl) group on this compound provides quantitative, base-labile protection that is removed under standard 20% piperidine in DMF conditions within 5–20 minutes, yielding a free primary amine ready for subsequent amide coupling or functionalization [1]. This contrasts with Boc-protected or unprotected linker alternatives that either require strongly acidic deprotection conditions incompatible with acid-sensitive functional groups or lack orthogonal protection altogether, limiting synthetic versatility. The Fmoc group is removed with >99% efficiency under standard SPPS conditions, and the liberated dibenzofulvene–piperidine adduct is readily monitored by UV absorbance at 301 nm for real-time deprotection quantification .

solid-phase peptide synthesis Fmoc deprotection PROTAC modular synthesis

Patent-Validated Photocleavable Linker Scaffold

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is explicitly referenced in patent WO2023054636 A1 (Saito Rie et al., 2023), which discloses compounds having photocleavable moieties for use in novel panning and screening methods employing light-mediated elution [1]. The patent describes the triglycine-PEG4-C2-COOH architecture as part of a conjugate system where (i) a photocleavable moiety and (ii) a target substance binding site or anchor binding site are linked through this precise scaffold [1]. This establishes the compound as a preferred intermediate for constructing photocleavable PROTACs or screening probes, an application not served by simpler Fmoc-PEG-acid linkers lacking the triglycine recognition element.

photocleavable linker PROTAC patent screening methodology

Applications of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH


PROTAC Library Synthesis for Ternary Complex Formation

Research groups synthesizing PROTAC libraries targeting protein pairs with inter-pocket distances exceeding 3 nm should select Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH as the linker intermediate. Its ~31 backbone atom span, demonstrated in cross-study analysis to fall within the optimal range for DC₅₀ potency, avoids the degradation failure observed with shorter ~19-atom PEG-only linkers . The triglycine-PEG4 hybrid architecture permits exploration of linker length SAR without requiring separate synthesis of multiple linker fragments, and the Fmoc protection is directly compatible with automated SPPS for rapid library generation [1].

Photocleavable PROTAC and Light-Responsive Degrader Development

Investigators developing photocleavable PROTACs or light-controlled protein degradation systems should use Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH as the core linker scaffold. Patent WO2023054636 A1 explicitly validates this triglycine-PEG4-C2-COOH architecture in photocleavable conjugate constructs, providing structural precedent and reducing the risk of linker redesign . The combination of a flexible triglycine segment, hydrophilic PEG4 spacer, and terminal carboxylic acid for photocleavable group attachment offers a modular platform for systematic optimization of light-triggered degradation probes.

Aqueous-Phase Bioconjugation and In Vitro Degradation Assays

For PROTAC synthesis intended for direct use in cell-based degradation assays without extensive formulation optimization, the triglycine-containing structure of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH provides superior aqueous handling characteristics compared to all-alkyl linkers or Fmoc-PEG-only linkers that exhibit sparing water solubility . The three glycine amide NH groups contribute additional hydrogen-bonding capacity that reduces aggregation and non-specific binding to assay plasticware, improving the reproducibility of DC₅₀ and Dₘₐₓ measurements in 96-well or 384-well plate formats [1].

Scale-Up and Automated SPPS of PROTAC Intermediates

Contract research organizations (CROs) and pharmaceutical development groups scaling PROTAC synthesis should procure Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH for integration into automated Fmoc SPPS platforms. The Fmoc group enables >99% deprotection efficiency under standard 20% piperidine/DMF conditions with real-time UV monitoring at 301 nm, a quantitative quality-control checkpoint not available with alternative protecting group strategies . The commercial availability of this compound from multiple vendors with LC/MS, NMR, and HPLC characterization supports reproducible batch-to-batch synthesis at milligram to gram scales [1].

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